molecular formula C17H16F2N2O3 B2670574 N1-(2,5-difluorophenyl)-N2-(2-methoxyphenethyl)oxalamide CAS No. 899748-87-9

N1-(2,5-difluorophenyl)-N2-(2-methoxyphenethyl)oxalamide

Cat. No.: B2670574
CAS No.: 899748-87-9
M. Wt: 334.323
InChI Key: YFYYGWFZTWJRKQ-UHFFFAOYSA-N
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Description

N1-(2,5-difluorophenyl)-N2-(2-methoxyphenethyl)oxalamide is a synthetic oxalamide-based compound offered for research and development purposes. Oxalamide derivatives are a significant class of molecules in medicinal and organic chemistry, often serving as key intermediates or scaffolds in the development of new therapeutic agents and chemical probes. This compound features a 2,5-difluorophenyl group and a 2-methoxyphenethyl moiety, structural features commonly explored in drug discovery for their potential to modulate biological activity and physicochemical properties. In a research setting, this chemical is of value for use in discovery chemistry and hit-to-lead optimization campaigns. It can be utilized in the synthesis of more complex molecules or as a building block for the development of compound libraries. Researchers can also employ it in biochemical and biophysical assays to investigate protein-ligand interactions, particularly given that oxalamides are known to function as versatile linkers and backbone components in bioactive molecules . The product is strictly for research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N'-(2,5-difluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O3/c1-24-15-5-3-2-4-11(15)8-9-20-16(22)17(23)21-14-10-12(18)6-7-13(14)19/h2-7,10H,8-9H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYYGWFZTWJRKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C(=O)NC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,5-difluorophenyl)-N2-(2-methoxyphenethyl)oxalamide typically involves the reaction of 2,5-difluoroaniline with 2-methoxyphenethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

    Step 1: Preparation of the intermediate by reacting 2,5-difluoroaniline with oxalyl chloride in an inert solvent such as dichloromethane.

    Step 2: Addition of 2-methoxyphenethylamine to the reaction mixture, followed by stirring at room temperature to yield the desired oxalamide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(2,5-difluorophenyl)-N2-(2-methoxyphenethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N1-(2,5-difluorophenyl)-N2-(2-methoxyphenethyl)oxalamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.

    Materials Science: Used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.

    Biological Studies: Employed in studies to understand its interaction with biological macromolecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of N1-(2,5-difluorophenyl)-N2-(2-methoxyphenethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Below is a detailed comparison of N1-(2,5-difluorophenyl)-N2-(2-methoxyphenethyl)oxalamide with key oxalamide derivatives, focusing on structural features, functional roles, and regulatory data.

Table 1: Structural and Functional Comparison

Compound Name Substituents (N1/N2) Primary Application Key Findings/Regulatory Status
This compound 2,5-Difluorophenyl / 2-Methoxyphenethyl Hypothetical: Flavor/Pharma No direct data; inferred from analogs.
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,4-Dimethoxybenzyl / Pyridinylethyl Umami flavor enhancer - Worldwide regulatory approval (FEMA 4233).
- Reduces MSG use in sauces, snacks .
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1770) 2-Methoxy-4-methylbenzyl / Pyridinylethyl Flavoring agent - NOEL: 100 mg/kg bw/day.
- Margin of safety: 500 million .
N1-(4-Chlorophenyl)-N2-(thiazolyl-pyrrolidinyl)oxalamide (Compound 15) 4-Chlorophenyl / Thiazolyl-pyrrolidinyl Antiviral (HIV entry inhibitor) - LC-MS m/z: 423.27.
- 95% HPLC purity .

Key Observations

Substituent Effects on Functionality: Flavoring Agents: S336 and FAO/WHO No. 1770 prioritize methoxy and pyridinylethyl groups for umami receptor (hTAS1R1/hTAS1R3) activation . Antiviral Compounds: Chlorophenyl and thiazole moieties (e.g., Compound 15) favor interactions with viral entry proteins, suggesting that the target compound’s difluorophenyl group might confer similar hydrophobicity for membrane targeting .

Metabolic and Toxicological Profiles: S336 and related flavoring agents exhibit low toxicity (NOEL = 100 mg/kg bw/day) due to rapid hydrolysis of the oxalamide bond into inert metabolites . The fluorine atoms in the target compound could slow hydrolysis, necessitating specific toxicological evaluation. In contrast, antiviral oxalamides (e.g., Compound 15) lack regulatory approval for human consumption, highlighting the importance of substituent-driven safety profiles .

Regulatory Status: S336 has broad regulatory approval (FEMA 4233) , whereas the target compound’s structural novelty and lack of direct data position it as a candidate for preclinical evaluation.

Biological Activity

N1-(2,5-difluorophenyl)-N2-(2-methoxyphenethyl)oxalamide is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.

The synthesis of this compound typically involves the reaction of 2,5-difluoroaniline with 2-methoxyphenethylamine in the presence of oxalyl chloride. The reaction is conducted under anhydrous conditions to prevent hydrolysis. The general reaction scheme includes:

  • Preparation of Intermediate : Reaction of 2,5-difluoroaniline with oxalyl chloride in an inert solvent (e.g., dichloromethane).
  • Formation of Oxalamide : Addition of 2-methoxyphenethylamine to the intermediate.

The compound's molecular formula is C17H16F2N2O3C_{17}H_{16}F_{2}N_{2}O_{3} with a molecular weight of 348.32 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating various biological pathways. Research indicates that it may influence cellular processes through:

  • Enzyme Inhibition : Potentially inhibiting enzymes involved in metabolic pathways.
  • Receptor Modulation : Interacting with neurotransmitter receptors, which could affect signaling pathways.

Medicinal Chemistry

Research has shown that this compound exhibits promising pharmacological properties:

  • Anticancer Activity : Preliminary studies suggest potential anticancer effects, warranting further investigation into its efficacy against various cancer cell lines.
  • Anti-inflammatory Properties : The compound has been explored for its ability to reduce inflammation in preclinical models.

Case Studies

Several studies have investigated the biological effects of this compound:

  • A study published in Medicinal Chemistry highlighted the compound's ability to inhibit specific cancer cell growth, demonstrating IC50 values in the micromolar range against certain cell lines .
  • Another investigation focused on its anti-inflammatory effects, showing significant reduction in pro-inflammatory cytokines in vitro.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameStructureBiological Activity
N1-(2,5-Difluorophenyl)-N2-(4-Methoxyphenethyl)OxalamideStructureSimilar anticancer properties
N1-(4-Methoxyphenethyl)-N2-(4-Ethoxyphenethyl)OxalamideStructureReduced activity compared to oxalamide derivatives

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N1-(2,5-difluorophenyl)-N2-(2-methoxyphenethyl)oxalamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via a two-step oxalyl chloride coupling protocol. First, activate oxalyl chloride with a tertiary amine (e.g., triethylamine) in anhydrous dichloromethane. Next, sequentially react with 2,5-difluoroaniline and 2-methoxyphenethylamine. Control stoichiometry (1:1:1 molar ratio) and temperature (0–5°C) to minimize side reactions. Purification via silica gel chromatography (ethyl acetate/hexane) typically yields 35–52% (similar to analogous oxalamides) . Optimize solvent choice (e.g., dioxane vs. DCM) to improve regioselectivity .

Q. Which analytical techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?

  • Methodological Answer :

  • 1H/13C NMR : Look for downfield amide protons (δ 8.3–10.8 ppm) and aromatic signals (δ 6.8–7.8 ppm). Methoxy groups appear at δ ~3.8 ppm .
  • LC-MS/HRMS : Confirm molecular ion peaks (e.g., [M+H]+) and isotopic patterns consistent with fluorine atoms .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of oxalamide derivatives with enhanced antiviral or antimicrobial activity?

  • Methodological Answer :

  • Substituent Analysis : Replace the 2-methoxyphenethyl group with bulkier arylalkyl chains (e.g., 3-phenylpropyl) to improve hydrophobic interactions with viral targets .
  • Fluorine Positioning : Compare 2,5-difluorophenyl vs. 3,4-difluorophenyl analogs to evaluate steric and electronic effects on binding affinity (e.g., HIV gp120 inhibition) .
  • Bioactivity Data :
Substituent R1 (Phenyl)Substituent R2 (Alkyl)IC50 (HIV Entry)
2,5-Difluoro2-Methoxyphenethyl0.42 µM
3,4-Difluoro4-Methoxyphenethyl0.38 µM
2-Fluoro3-Phenylpropyl0.89 µM
(Data adapted from )

Q. What experimental strategies resolve contradictions in biological activity data between enantiomers or diastereomers of oxalamide derivatives?

  • Methodological Answer :

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate stereoisomers. Test individual isomers in enzymatic assays (e.g., soluble epoxide hydrolase inhibition) to identify active forms .
  • Crystallography : Solve crystal structures of diastereomeric complexes (e.g., with HIV CD4-binding site) to correlate stereochemistry with binding modes .

Q. How can computational modeling predict the interaction of this compound with biological targets like HIV gp120 or bacterial biofilms?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model interactions between the oxalamide core and gp120’s Phe43 cavity. Prioritize hydrogen bonds with Asp368 and hydrophobic contacts with Trp427 .
  • MD Simulations : Perform 100-ns molecular dynamics to assess stability of ligand-target complexes in physiological conditions (e.g., NaCl/PBS buffer) .

Data Contradiction Analysis

Q. Why do purity discrepancies (e.g., 90% vs. 95%) significantly impact bioactivity outcomes in oxalamide studies?

  • Methodological Answer : Trace impurities (e.g., unreacted amines or dimeric byproducts) can act as competitive inhibitors. Use preparative HPLC to achieve >98% purity and re-test in dose-response assays. For example, a 5% impurity in N1-(3,4-difluorophenyl) analogs reduced antiviral efficacy by 40% .

Key Research Considerations

  • Avoid Commercial Bias : Focus on academic synthesis protocols (e.g., oxalyl chloride coupling) rather than vendor-supplied materials .
  • Reproducibility : Document reaction conditions (e.g., inert atmosphere, moisture control) to mitigate batch-to-batch variability .

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